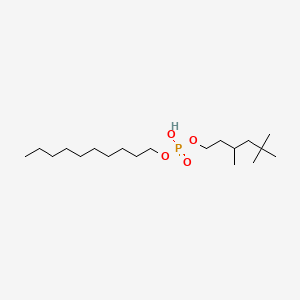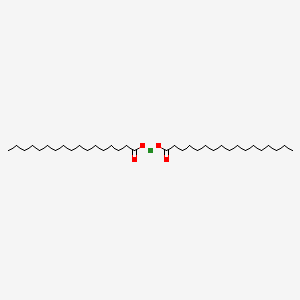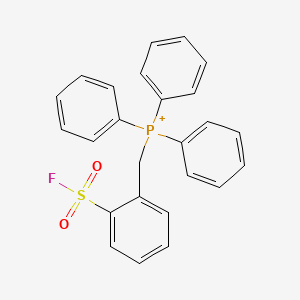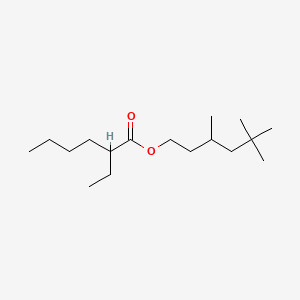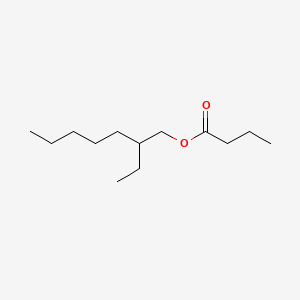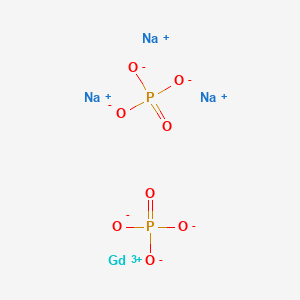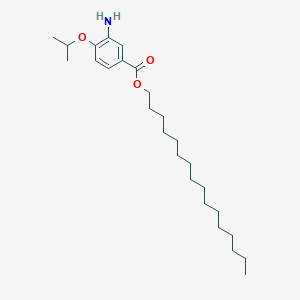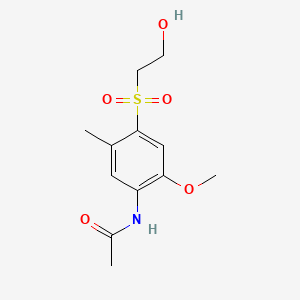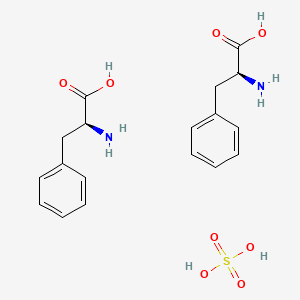
Pentapropylene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentapropylene glycol is a chemical compound with the molecular formula C15H32O6 and a molecular weight of 308.4110 g/mol . It is a type of glycol, which is a class of alcohols containing two hydroxyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Pentapropylene glycol can be synthesized through several methods. One common synthetic route involves the polymerization of propylene oxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the polymerization process. Industrial production methods often employ continuous reactors to ensure a consistent and high-yield production of this compound .
Analyse Des Réactions Chimiques
Pentapropylene glycol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can transform this compound into simpler alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction produces simpler alcohols .
Applications De Recherche Scientifique
Pentapropylene glycol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions and processes.
Biology: this compound is employed in biological studies as a stabilizer for enzymes and other proteins.
Medicine: In the pharmaceutical industry, it is used as an excipient in drug formulations to enhance the solubility and stability of active ingredients.
Industry: This compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of pentapropylene glycol involves its interaction with various molecular targets and pathways. As a glycol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can stabilize proteins and enzymes by forming hydrogen bonds with their amino acid residues .
Comparaison Avec Des Composés Similaires
Pentapropylene glycol is similar to other glycols, such as:
Ethylene glycol (C2H6O2): A simpler glycol with two hydroxyl groups, commonly used as an antifreeze agent.
Propylene glycol (C3H8O2): Another glycol with three carbon atoms, widely used in food, cosmetics, and pharmaceuticals.
Dipropylene glycol (C6H14O3): A glycol with two propylene glycol units, used in fragrances and personal care products.
Compared to these compounds, this compound has a higher molecular weight and more hydroxyl groups, making it more versatile in various applications .
Propriétés
Numéro CAS |
21482-12-2 |
|---|---|
Formule moléculaire |
C15H32O6 |
Poids moléculaire |
308.41 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C15H32O6/c1-11(17)7-18-13(3)9-20-15(5)10-21-14(4)8-19-12(2)6-16/h11-17H,6-10H2,1-5H3 |
Clé InChI |
AQRQHYITOOVBTO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


